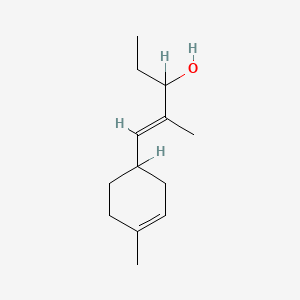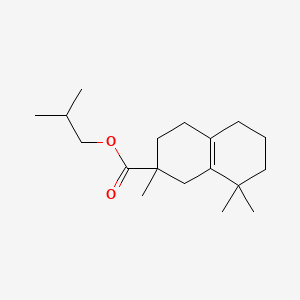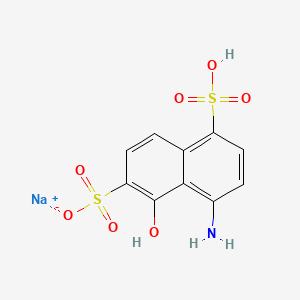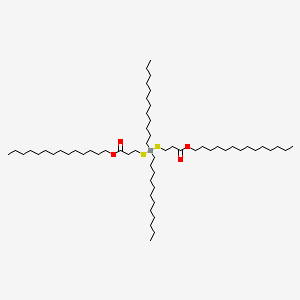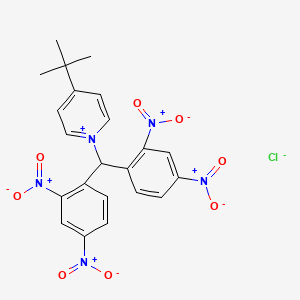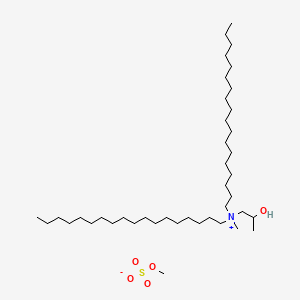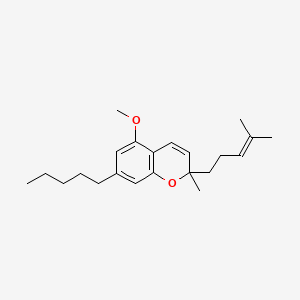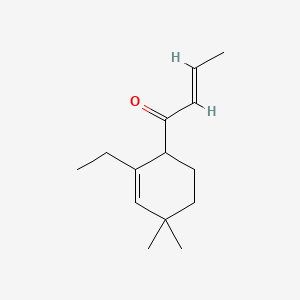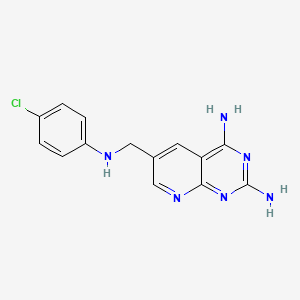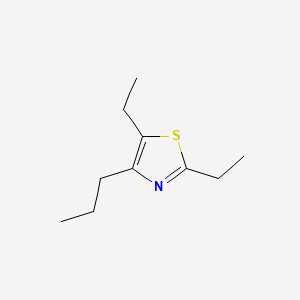
2,5-Diethyl-4-propylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethyl-4-propylthiazole is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. These compounds are characterized by a thiazole ring substituted at positions 2, 4, and 5. This compound is known for its fruity, green, and mango-like aroma and is a volatile component found in roasted peanut flavor .
Preparation Methods
The synthesis of 2,5-Diethyl-4-propylthiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,5-diethylthiazole with propyl halides in the presence of a base to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
2,5-Diethyl-4-propylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2,5-Diethyl-4-propylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound’s unique aroma makes it useful in studying olfactory receptors and flavor chemistry.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential antimicrobial, antifungal, and antitumor activities.
Industry: It is used in the flavor and fragrance industry to impart specific aromas to food products.
Mechanism of Action
The mechanism of action of 2,5-Diethyl-4-propylthiazole involves its interaction with specific molecular targets, such as olfactory receptors in the case of its aroma properties. In biological systems, thiazole derivatives can interact with enzymes and proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
2,5-Diethyl-4-propylthiazole can be compared with other 2,4,5-trisubstituted thiazoles, such as:
2,5-Diethyl-4-methylthiazole: Similar structure but with a methyl group instead of a propyl group.
2,5-Diethyl-4-isopropylthiazole: Similar structure but with an isopropyl group instead of a propyl group. The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, such as its characteristic aroma.
Properties
CAS No. |
4276-68-0 |
|---|---|
Molecular Formula |
C10H17NS |
Molecular Weight |
183.32 g/mol |
IUPAC Name |
2,5-diethyl-4-propyl-1,3-thiazole |
InChI |
InChI=1S/C10H17NS/c1-4-7-8-9(5-2)12-10(6-3)11-8/h4-7H2,1-3H3 |
InChI Key |
CNHZSCGZZKCROX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


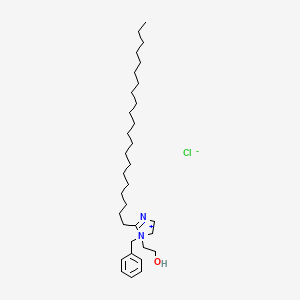
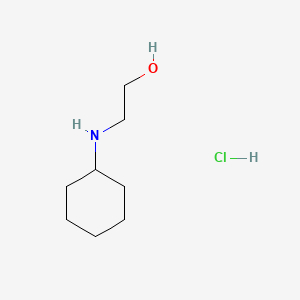
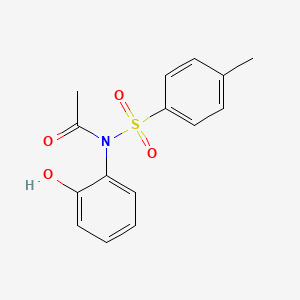
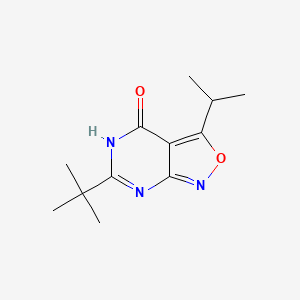
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
